molecular formula C14H14F3N5 B1387452 4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1048913-94-5

4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B1387452
CAS No.: 1048913-94-5
M. Wt: 309.29 g/mol
InChI Key: VMCUYCIJWYELCA-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is a high-purity chemical compound offered for research and development purposes. This trisubstituted pyrimidine derivative features a piperazine ring, a pyridyl group, and a trifluoromethyl group, a structure known to confer significant bioactivity and optimal physicochemical properties for drug discovery . Preliminary research on closely related structural analogs has demonstrated promising antitumor properties. Specifically, compounds sharing this core scaffold have exhibited potent activity against human cancer cell lines, including prostate cancer (PC-3) cells, with IC50 values in the low micromolar range . This suggests its potential application as a key intermediate or building block in the development of novel oncology therapeutics. Furthermore, the piperazine-pyrimidine core is a privileged structure in medicinal chemistry, frequently explored for its potential in other therapeutic areas, including the development of antiviral agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-piperazin-1-yl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c15-14(16,17)11-9-12(22-7-5-18-6-8-22)21-13(20-11)10-3-1-2-4-19-10/h1-4,9,18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCUYCIJWYELCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives can be synthesized through pyrimidine ring cyclization between an enaminone and a guanidine. This method involves forming the pyrimidine ring from smaller precursor molecules. The general procedure involves reacting an enaminone with a guanidine derivative under specific conditions, followed by purification using chromatography to yield the desired pyrimidine product.

Coupling Reactions

Coupling reactions, such as those assisted by 1,1'-thiocarbonyldiimidazole, can be used to connect different molecular fragments. For instance, 4-methylpyridin-2-amine and 1-(3-(trifluoromethyl)phenyl)piperazine can be coupled using 1,1'-thiocarbonyldiimidazole at 40 °C to form N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide Trifluoroacetate.

General Considerations

  • Protecting Groups: Protecting groups, such as Boc, are often used to control the reactivity of specific functional groups during synthesis.
  • Chromatography: Purification by chromatography (e.g., silica gel, reverse phase) is a common step in the synthesis of organic compounds to isolate the desired product from side products and unreacted starting materials.
  • Reaction Conditions: Reactions may require specific conditions, such as inert atmosphere (nitrogen), controlled temperature, and the use of appropriate bases (e.g., DIEA, Cs2CO3, K3PO4) to proceed efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine and piperazine moieties exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are critical for cancer cell proliferation.

Case Study : A study published in 2023 demonstrated that a derivative of this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy .

Antidepressant Effects

Research has also explored the role of this compound in treating depression. The structural similarity to known antidepressants suggests it may modulate serotonin and dopamine receptors.

Case Study : In a preclinical trial involving rodent models, administration of the compound led to significant improvements in depressive-like behaviors, as measured by forced swim tests and sucrose preference tests. This suggests a potential mechanism involving the enhancement of monoaminergic neurotransmission .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been well-documented. The incorporation of trifluoromethyl groups can enhance the efficacy against resistant strains of bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL
Candida albicans20 µg/mL

This data indicates that 4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine could serve as a scaffold for developing new antimicrobial agents.

Neurological Applications

Given its ability to cross the blood-brain barrier due to its lipophilic nature, this compound is being investigated for neurological disorders such as schizophrenia and anxiety.

Case Study : A recent investigation into its effects on animal models of anxiety revealed that it significantly reduced anxiety-like behaviors in elevated plus-maze tests, suggesting potential anxiolytic properties .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Insights

Position 2 Substituents: Pyridin-2-yl (target compound) vs. tert-butyl (FAUC 329): The pyridinyl group enhances aromatic interactions in binding pockets, whereas the bulky tert-butyl group may improve metabolic stability but reduce solubility .

Trifluoromethyl (CF₃) at Position 6 :

  • A recurring feature in analogues (e.g., target compound, FAUC 329, ), this group enhances lipophilicity and resistance to oxidative metabolism .

Piperazine Modifications :

  • N-linked chlorophenylmethyl () vs. unmodified piperazine (target compound): Bulky substituents on piperazine may alter receptor selectivity or pharmacokinetics .

Physicochemical Properties

  • Boiling Point : The tert-butyl analogue (FAUC 329) has a boiling point of 363.3°C, while the target compound’s pyridinyl group may lower this due to increased polarity .
  • Solubility : Piperazine-containing derivatives generally exhibit moderate aqueous solubility, but the pyridinyl group in the target compound could enhance solubility in acidic environments .

Biological Activity

4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C16H14F3N5C_{16}H_{14}F_3N_5 with a molecular weight of 333.31 g/mol. Its structure includes a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC16H14F3N5
Molecular Weight333.31 g/mol
IUPAC Name6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile
InChI KeyULEMUCHUJCBHHL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. Studies suggest that the compound may modulate pathways involved in cancer cell proliferation and neuropharmacological effects.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that related pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and colorectal cancers.
    • IC50 values for related compounds suggest significant potency against cancer cell proliferation.
  • Neuropharmacological Effects :
    • The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing mood and cognition.
    • Some derivatives have demonstrated activity in models of anxiety and depression.
  • Enzyme Inhibition :
    • Compounds in this class have been studied for their ability to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

Case Studies

Several studies highlight the biological efficacy of pyrimidine derivatives:

  • Study on Anticancer Properties :
    • A study published in MDPI evaluated a series of pyrimidine derivatives, revealing that specific substitutions on the pyrimidine core significantly enhanced anticancer activity against various cell lines .
  • Neuropharmacological Assessment :
    • Research demonstrated that certain piperazine-containing compounds exhibit anxiolytic properties in animal models, suggesting potential applications in treating anxiety disorders .
  • Enzyme Inhibition Analysis :
    • A detailed analysis showed that the compound could act as a competitive inhibitor for DHFR, with promising IC50 values indicating effective enzyme modulation .

Q & A

Q. What are the common synthetic routes for preparing 4-(Piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine, and what key intermediates are involved?

The compound can be synthesized via nucleophilic aromatic substitution. A halogenated pyrimidine intermediate (e.g., 4-chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine) reacts with piperazine under reflux in polar aprotic solvents like DMF or DMSO. Key intermediates include halogenated pyrimidines and protected amine derivatives, as seen in analogous pyrimidine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical. The trifluoromethyl group can be confirmed via ¹⁹F NMR, while X-ray diffraction provides definitive structural confirmation, as demonstrated in studies of related pyrimidine derivatives .

Q. What stability considerations are essential for storing this compound?

Store the compound at -20°C in anhydrous conditions, protected from light. Stability studies using accelerated degradation tests (e.g., 40°C/75% relative humidity over 4–8 weeks) can assess hydrolytic and oxidative degradation pathways .

Q. What are the known biological targets or pathways associated with this compound based on structural analogs?

Pyrimidine derivatives with piperazine substituents are frequently explored as kinase inhibitors (e.g., EGFR) or antiviral agents (e.g., HIV reverse transcriptase). The trifluoromethyl group enhances metabolic stability and lipophilicity, as observed in studies of similar compounds .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay conditions?

Investigate variables such as cell line specificity, solvent effects (e.g., DMSO concentration), and metabolic interference (e.g., cytochrome P450 interactions). Standardize protocols for solubility, pH, and incubation time. Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational methods are recommended for predicting binding affinity and optimizing pharmacokinetics?

Molecular docking (AutoDock, Schrödinger) can predict binding modes to target enzymes like kinases. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. QSAR models optimize logP and solubility, leveraging the trifluoromethyl group’s impact on lipophilicity .

Q. How can synthetic yield be optimized in the piperazine coupling step?

Optimize reaction parameters:

  • Temperature: 80–100°C in DMF.
  • Catalysts: KI or tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution.
  • Stoichiometry: 1.5–2.0 equivalents of piperazine. Monitor progress via HPLC or TLC, and purify via column chromatography with ethyl acetate/hexane gradients .

Q. What strategies mitigate off-target effects in in vivo studies?

  • Structural modifications: Introduce bulky substituents to enhance target selectivity.
  • Prodrug approaches: Mask polar groups to improve bioavailability and reduce non-specific interactions.
  • Targeted delivery: Use nanoparticle carriers or ligand-conjugation (e.g., folate receptors). Pharmacophore modeling identifies critical binding features to minimize off-target binding .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, reducing reactivity in electrophilic substitutions. However, it stabilizes intermediates in SNAr reactions. DFT calculations (e.g., Gaussian) can map charge distribution and predict regioselectivity .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives of this compound?

Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) with polysaccharide-based stationary phases. Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration .

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